N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Description
“N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide” is a compound related to Sulfamethoxazole . It has a molecular formula of C12H13N3O4S .
Synthesis Analysis
The synthesis of this compound involves several steps and can result in various impurities . The synthetic route is challenging as 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide is always formed in most of its synthetic methods .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H13N3O4S .Chemical Reactions Analysis
During the synthesis of this compound, several impurities like A, B, C, D, E, and F have been identified . Impurity F is often seen in very minute quantities .Physical And Chemical Properties Analysis
This compound is a weak acid and forms sodium salts which in aqueous solutions react strongly alkaline having pH range from 9-11 . It has very slight solubility in aqueous solutions at pH of body fluids especially of urine with pH 5-5.7 .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of heterocycles based on the "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" structure, highlighting their potential as antimicrobial agents. For instance, the synthesis of various heterocycles incorporating a sulfamoyl moiety has shown promising results against in vitro bacterial and fungal activities. The compounds synthesized include 2-pyridone derivatives, chromene derivatives, and hydrazone derivatives, among others, which exhibited significant antimicrobial properties (Darwish, Atia, & Farag, 2014; Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Inhibitory Action on Carbonic Anhydrase
A series of compounds structurally related to pritelivir, including "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide," were synthesized and investigated for their inhibitory action on human carbonic anhydrase isoforms. These compounds showed low nanomolar inhibition values, indicating their potential therapeutic value in treating conditions like cancer, obesity, epilepsy, and glaucoma (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Anti-tumor Activities
The synthesis of novel isoxazole compounds has revealed some members with enhanced anti-tumor activities. For example, a key intermediate, N-【{3-[3-fluoro-4-(1-piperazinyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl】acetamide, was prepared and led to the development of compounds showing improved anti-tumor properties in preliminary biological tests (Hao-fei, 2011).
Application in Drug Metabolism Studies
Research involving "N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide" and related compounds has also extended to drug metabolism studies. For example, investigations on the chemical oxidation of an anticonvulsant compound containing the 5-methylisoxazol-3-yl moiety have provided insights into its metabolic stability and the oxidation pathways of its methyl groups (Adolphe-Pierre, Ménager, Tombret, Vérité, Lepage, & Lafont, 1998).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-7-12(15-19-9)14-13(16)8-10-3-5-11(6-4-10)20(2,17)18/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOQYMEIDHCRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(4-(methylsulfonyl)phenyl)acetamide |
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